molecular formula C11H11ClO3 B3250530 Ethyl 3-chloro-2-oxo-3-phenylpropanoate CAS No. 20375-16-0

Ethyl 3-chloro-2-oxo-3-phenylpropanoate

Cat. No.: B3250530
CAS No.: 20375-16-0
M. Wt: 226.65 g/mol
InChI Key: RPGYXWCOHHXPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-2-oxo-3-phenylpropanoate (CAS 20375-16-0) is a high-value chemical building block with the molecular formula C11H11ClO3 and a molecular weight of 226.656 g/mol . This ester is recognized in organic and medicinal chemistry research for its potential as a versatile synthetic intermediate. Its reactive keto and chloro functional groups make it a candidate for synthesizing more complex, pharmaceutically relevant molecules. Research indicates that structurally related β-keto ester compounds, such as ethyl-3-oxo-3-phenylpropanoate (OPPE), are pivotal intermediates in the enantioselective synthesis of chiral alcohols like ethyl-(S)-3-hydroxy-3-phenylpropanoate (S-HPPE) . S-HPPE is a known precursor in the synthesis of key active pharmaceutical ingredients, including the serotonin uptake inhibitor Fluoxetine, highlighting the potential research value of this compound class in developing therapeutic agents . As a specialized reagent, it is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-2-oxo-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGYXWCOHHXPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comparative Analysis: Ethyl 3-Chloro-2-Oxo vs. 2-Chloro-3-Oxo Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis comparing Ethyl 2-chloro-3-oxobutanoate and Ethyl 3-chloro-2-oxobutanoate . These compounds are structural isomers used primarily as electrophiles in the synthesis of heterocycles (e.g., thiazoles, oxazoles) for pharmaceutical applications.

Their core difference lies in the regiochemistry of the chlorine and ketone functionalities , which dictates the substitution pattern of the resulting heterocyclic scaffolds.

Structural Dynamics & Electronic Character

The fundamental distinction between these isomers is the position of the halogen relative to the ester and ketone groups. This positional isomerism radically alters their electrophilic sites and stability profiles.

The Isomers Defined
FeatureIsomer A: Ethyl 2-chloro-3-oxobutanoate Isomer B: Ethyl 3-chloro-2-oxobutanoate
Common Name Ethyl

-chloroacetoacetate
Ethyl

-chloro-

-ketobutyrate
Structure


IUPAC Locants Cl at C2 (Alpha), Ketone at C3 (Beta)Cl at C3 (Beta), Ketone at C2 (Alpha)
Chirality C2 is chiral (racemic mixture typ.)[1]C3 is chiral
Reactivity Type

-Halo-

-keto ester

-Halo-

-keto ester
Primary Use Synthesis of 5-ethoxycarbonyl thiazolesSynthesis of 4-ethoxycarbonyl thiazoles
Electronic Polarization & Electrophilicity
  • Isomer A (2-Chloro): The C2 position is flanked by two electron-withdrawing carbonyls (ester and ketone). The C-Cl bond is highly activated for nucleophilic displacement, but the acidity of the C2 proton (

    
    ) allows for easy enolization. This makes it prone to self-condensation if not handled correctly.
    
  • Isomer B (3-Chloro): The chlorine is at C3, adjacent to only one carbonyl (the C2 ketone). The C2 ketone is an

    
    -keto ester moiety, which is highly electrophilic at the carbonyl carbon. Nucleophilic attack often occurs at C3 (displacement) and C2 (condensation), but the regioselectivity is reversed compared to Isomer A.
    

Synthetic Pathways[2][3]

The synthesis of these isomers requires distinct strategies due to the stability of the precursors.

Synthesis of Ethyl 2-chloro-3-oxobutanoate (Standard Route)

This is the industrial standard, typically produced via the chlorination of ethyl acetoacetate.

  • Reagents: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Conditions:

    
     to Room Temp, often in DCM or neat.
    
  • Mechanism: Electrophilic halogenation of the enol form of ethyl acetoacetate.

Synthesis of Ethyl 3-chloro-2-oxobutanoate (Specialized Route)

This isomer is less stable and less commercially available. It is often synthesized via oxidation of 3-chlorobutanoates or chlorination of


-keto esters.
  • Precursor: Ethyl 2-oxobutanoate (or similar

    
    -keto esters).
    
  • Reagents:

    
     (Copper(II) chloride) in polar solvents or specific chlorination agents.
    
  • Challenge: Preventing chlorination at the C4 position (gamma) or over-chlorination.

SynthesisPathways cluster_0 Isomer A: 2-Chloro-3-oxo cluster_1 Isomer B: 3-Chloro-2-oxo SM1 Ethyl Acetoacetate (C3-Ketone) Prod1 Ethyl 2-chloro-3-oxobutanoate (Alpha-Chloro) SM1->Prod1 Electrophilic Subst. at C2 Reagent1 SO2Cl2 (Chlorination) SM2 Ethyl 2-oxobutanoate (Alpha-Keto) Prod2 Ethyl 3-chloro-2-oxobutanoate (Beta-Chloro) SM2->Prod2 Halogenation at C3 Reagent2 CuCl2 / LiCl (Selective Chlorination)

Figure 1: Divergent synthetic pathways for the two isomers. Isomer A is formed via active methylene chlorination, while Isomer B requires functionalization of the beta-carbon.

Reactivity & Heterocycle Formation (The Core Application)

The most critical difference for drug discovery is the Regiochemical Outcome when reacting with binucleophiles like thiourea or amidines (Hantzsch Thiazole Synthesis).

Reaction with Thiourea

The Hantzsch synthesis involves two steps:

  • Nucleophilic Displacement: Sulfur attacks the carbon bearing the chlorine (

    
    ).
    
  • Condensation: Nitrogen attacks the ketone carbonyl (

    
    ), followed by dehydration.
    
Pathway A: Isomer A (2-Chloro-3-oxo)
  • Mechanism: Sulfur attacks C2 . Nitrogen attacks C3 (Ketone).

  • Product: Thiazole with the Ester group at Position 5 .

  • Structure: 2-Amino-4-methyl-5-ethoxycarbonylthiazole.

Pathway B: Isomer B (3-Chloro-2-oxo)
  • Mechanism: Sulfur attacks C3 . Nitrogen attacks C2 (Ketone).

  • Product: Thiazole with the Ester group at Position 4 .

  • Structure: 2-Amino-5-methyl-4-ethoxycarbonylthiazole.

Critical Note: This regioselectivity allows medicinal chemists to "walk" the carboxylate group around the thiazole ring by simply selecting the correct chloro-keto ester isomer.

HantzschRegio cluster_A Isomer A Pathway cluster_B Isomer B Pathway Thiourea Thiourea (H2N-CS-NH2) IsoA Ethyl 2-chloro-3-oxobutanoate Thiourea->IsoA IsoB Ethyl 3-chloro-2-oxobutanoate Thiourea->IsoB InterA S-alkylation at C2 IsoA->InterA ProdA THIAZOLE A: 5-Ethoxycarbonyl-4-methyl InterA->ProdA InterB S-alkylation at C3 IsoB->InterB ProdB THIAZOLE B: 4-Ethoxycarbonyl-5-methyl InterB->ProdB

Figure 2: Regiodivergent synthesis of thiazoles. The choice of isomer determines whether the ester ends up at position 4 or 5 of the heterocyclic ring.

Experimental Protocols

Synthesis of Ethyl 2-chloro-3-oxobutanoate (Isomer A)

Context: Standard protocol for generating the


-chloro reagent.
  • Setup: Equip a 3-neck round bottom flask with a dropping funnel, thermometer, and gas outlet (scrubber for HCl).

  • Charge: Add Ethyl Acetoacetate (1.0 eq) and cool to

    
    .
    
  • Addition: Dropwise add Sulfuryl Chloride (

    
    , 1.05 eq) over 60 minutes. Maintain temp 
    
    
    
    .
    • Why: Higher temperatures promote di-chlorination (2,2-dichloro) or rearrangement.

  • Workup: Stir for 2 hours at room temperature. Degas the solution (remove dissolved HCl and

    
    ) using a nitrogen sparge or vacuum.
    
  • Purification: Vacuum distillation (approx.

    
     at 10 mmHg).
    
  • Yield: Typically 85-90%.

Analytical Differentiation (NMR)

Distinguishing these isomers via


 NMR is straightforward due to the chemical environment of the methine/methylene protons.
Proton EnvironmentIsomer A (2-Cl)

(ppm)
Isomer B (3-Cl)

(ppm)
-CH(Cl)- ~4.75 (s, 1H) (at C2)~5.10 (q, 1H) (at C3)
-CH3 (Terminal) ~2.35 (s, 3H) (Acetyl)~1.60 (d, 3H) (adjacent to CHCl)
Ester -CH2- ~4.30 (q, 2H)~4.35 (q, 2H)
  • Key Diagnostic: Isomer A shows a singlet for the C2 proton (no neighbors). Isomer B shows a quartet for the C3 proton (coupling with the terminal methyl group).

Note on "Gamma" Confusion

Researchers often confuse Ethyl 3-chloro-2-oxobutanoate with Ethyl 4-chloro-3-oxobutanoate (also known as Ethyl


-chloroacetoacetate).
  • 4-Chloro Isomer:

    
    .
    
  • Differentiation: The 4-chloro isomer is used to synthesize 4-chloromethyl thiazoles (Sato synthesis). Ensure you are using the correct isomer (3-chloro vs 4-chloro) based on your desired substitution pattern.

References

  • PubChem. Ethyl 2-chloro-3-oxobutanoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Pseudothiohydantoin (Reaction of Thiourea with Chloroacetate). Org. Synth. 1947, 27, 73. Available at: [Link]

  • Matrix Fine Chemicals. Ethyl 2-chloro-3-oxobutanoate Product Data. Available at: [Link]

Sources

A Technical Guide to Sourcing Research-Grade 2-Deoxy-D-glucose 2,6-diphosphate (CAS 20375-16-0) for Drug Development and Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Deoxy-D-glucose (2-DG) and its phosphorylated derivatives are pivotal tools in the study of cellular metabolism, particularly for their ability to inhibit glycolysis. The tetrasodium salt of 2-Deoxy-D-glucose 2,6-diphosphate (CAS 20375-16-0) and its more commonly studied precursor, 2-Deoxy-D-glucose 6-phosphate (2-DG6P), are central to research in oncology, virology, and neurology. Given their mechanism of action, which involves competitive inhibition of key glycolytic enzymes, the purity and stability of these compounds are paramount for generating reproducible and reliable experimental data. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and selecting suppliers of research-grade 2-Deoxy-D-glucose phosphates. We will delve into the critical quality attributes of the chemical, establish a logical workflow for supplier vetting, and provide a practical protocol for its use in a cell-based assay.

The Molecular Target: Understanding 2-Deoxy-D-glucose and its Phosphorylated Analogs

2-Deoxy-D-glucose is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom. This seemingly minor modification has profound biological consequences.

Mechanism of Action: A Competitive Blockade of Glycolysis

The therapeutic and research potential of 2-DG analogs stems from their ability to act as a metabolic Trojan horse.[1] Cellular glucose transporters recognize and import 2-DG into the cell, where it is phosphorylated by the enzyme Hexokinase (HK) at the C6 position, forming 2-Deoxy-D-glucose 6-phosphate (2-DG6P).[2][3][4]

Unlike glucose-6-phosphate, 2-DG6P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase (PGI), effectively halting the glycolytic pathway at this crucial step.[5] The intracellular accumulation of 2-DG6P leads to two primary inhibitory effects:

  • Competitive Inhibition of Hexokinase: The buildup of 2-DG6P provides feedback inhibition on hexokinase, reducing the phosphorylation of glucose itself.[5]

  • Inhibition of Phosphoglucose Isomerase: 2-DG6P directly competes with glucose-6-phosphate for the active site of PGI.[1]

This blockade of glycolysis starves the cell of ATP and essential metabolic precursors required for proliferation.[5] This is particularly effective against cells that are highly dependent on aerobic glycolysis, a phenomenon known as the "Warburg effect," which is a hallmark of many cancer cells.[1][5]

Glycolysis_Inhibition cluster_intracellular Intracellular Glucose Glucose GLUT GLUT Transporter Glucose->GLUT DG 2-Deoxy-D-glucose (2-DG) DG->GLUT HK Hexokinase (HK) GLUT->HK G6P Glucose-6-P HK->G6P ATP->ADP  (from Glucose) DG6P 2-Deoxy-D-glucose-6-P (2-DG6P) HK->DG6P ATP->ADP  (from 2-DG) PGI Phosphoglucose Isomerase (PGI) F6P Fructose-6-P PGI->F6P G6P->PGI DG6P->HK Feedback Inhibition Block INHIBITION DG6P->Block Competitive Inhibition Glycolysis Further Glycolysis (ATP Production) F6P->Glycolysis Block->PGI Supplier_Vetting_Workflow start Identify Potential Suppliers cqa1 Assess Purity & Identity: Request Certificate of Analysis (CoA) start->cqa1 decision1 Purity ≥98%? Analytical Method (NMR, LC-MS) Stated? cqa1->decision1 cqa2 Evaluate Formulation & Stability Data decision1->cqa2 Yes reject Reject Supplier or Request More Data decision1->reject No decision2 Correct Salt Form? Storage (-20°C) & Solubility Data Provided? cqa2->decision2 cqa3 Verify Documentation & Support: Check for SDS & Tech Support decision2->cqa3 Yes decision2->reject No decision3 Comprehensive SDS? Responsive Technical Support? cqa3->decision3 select Select Supplier & Procure Small Batch for Validation decision3->select Yes decision3->reject No

Caption: Decision workflow for vetting chemical suppliers.
Critical Quality Attribute 1: Purity and Identity

The single most important factor is the purity of the compound. Impurities can lead to off-target effects, confounding results or introducing variability.

  • Purity Level: For most cell-based assays and biochemical experiments, a minimum purity of 98% is recommended. [4][6]Some suppliers may offer higher purity grades (≥99.9%), which are preferable for sensitive applications like structural biology or in vivo studies. [7]* Certificate of Analysis (CoA): Always demand a batch-specific CoA before purchasing. A proper CoA is not just a statement of purity; it is a formal document detailing the results of quality control testing. [8]It should specify the analytical methods used (e.g., HPLC, NMR, Mass Spectrometry) to confirm the identity and purity of the compound. Be wary of suppliers who cannot provide a detailed, batch-specific CoA. [9][10]

Critical Quality Attribute 2: Formulation, Solubility, and Stability

How the compound is supplied and stored is critical for its efficacy and shelf-life.

  • Formulation: 2-Deoxy-D-glucose phosphates are typically supplied as sodium salts (e.g., disodium, tetrasodium) to improve stability and solubility. [3]They are usually provided as a crystalline solid or powder. [4]* Solubility: The product datasheet should provide solubility information. For instance, the sodium salt of 2-deoxy-D-Glucose-6-phosphate has a solubility of approximately 10 mg/mL in PBS (pH 7.2). [4]It is crucial to know this for preparing accurate stock solutions.

  • Storage and Stability: The universally recommended storage condition for this compound is -20°C. [4]Some datasheets may specify a shelf-life of multiple years under these conditions when stored as a solid. [4]However, once reconstituted into an aqueous solution, it is often recommended to use it the same day or store aliquots at -20°C or -80°C for no more than a month to prevent degradation. [3][9]

Supplier Landscape for Research-Grade Compounds

Several reputable suppliers specialize in providing high-purity biochemicals for research. While this list is not exhaustive, it represents major vendors known for their quality control and documentation. Researchers should always perform their own due diligence as per the framework in Section 2.

SupplierExample Product NamePurityFormulationStorageKey Feature
Sigma-Aldrich (Merck) 2-Deoxy-D-glucose 6-phosphate sodium salt [2]High-puritySodium Salt-20°CExtensive documentation and global distribution. [11]
MedChemExpress 2-Deoxy-D-glucose 6-phosphate disodium [3]≥98%Disodium Salt-20°C (1 mo), -80°C (6 mo) in solutionProvides detailed biological activity and protocol information. [3]
Cayman Chemical 2-deoxy-D-Glucose-6-phosphate (sodium salt) [4]≥98%Crystalline Solid-20°COffers detailed solubility and stability data. [4]
Biosynth (via CymitQuimica) 2-Deoxy-D-glucose-6-phosphate sodium salt [6]Min. 98%White Powder-20°CSpecializes in glycoscience and carbohydrates. [6]

Note: The specific product CAS number may vary between suppliers (e.g., for the 6-phosphate vs. the 2,6-diphosphate). Always verify the exact CAS number and chemical structure with the supplier.

Protocol: Handling and Application in a Cell-Based Assay

This section provides a self-validating protocol for the reconstitution and use of 2-Deoxy-D-glucose phosphate in a functional assay to measure glycolytic inhibition.

Reconstitution and Storage of Stock Solutions

Objective: To prepare a sterile, high-concentration stock solution for use in cell culture experiments.

Materials:

  • 2-Deoxy-D-glucose 6-phosphate sodium salt (e.g., from Cayman Chemical, Cat. No. 17149)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile, conical centrifuge tubes (1.5 mL or 15 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Pre-analysis Calculation: Determine the required volume of solvent. For a 100 mM stock solution of a compound with a formula weight of 266.1 g/mol (check your specific batch's CoA), you would dissolve 26.61 mg in 1 mL of solvent.

  • Weighing: Allow the vial of the compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation. In a sterile environment (e.g., a biosafety cabinet), accurately weigh the desired amount of powder and transfer it to a sterile conical tube.

  • Dissolution: Add the calculated volume of sterile PBS or water to the tube.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. The solution should be clear and colorless. If dissolution is difficult, gentle warming (to 37°C) or brief sonication can be applied, as per general laboratory practice for difficult-to-dissolve compounds. [9]5. Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Based on supplier recommendations, solutions are stable for at least one month at -20°C. [3][9]

Example Workflow: Measuring Glycolytic Inhibition via Lactate Production

Objective: To determine the IC₅₀ of 2-Deoxy-D-glucose 6-phosphate by measuring the reduction in lactate secretion from cancer cells.

Procedure:

  • Cell Seeding: Seed a cancer cell line known to exhibit high glycolytic activity (e.g., HeLa, A549) into a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your 2-DG6P stock solution in complete cell culture medium to achieve final concentrations ranging from low µM to high mM (e.g., 0, 10 µM, 100 µM, 1 mM, 10 mM, 50 mM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 2-DG6P. Include a "vehicle control" (medium only) and a "positive control" if available (another known glycolytic inhibitor).

  • Incubation: Incubate the plate for a period sufficient to observe metabolic changes (e.g., 24 hours).

  • Sample Collection: After incubation, carefully collect a small aliquot (e.g., 20 µL) of the conditioned medium from each well for lactate analysis.

  • Lactate Assay: Measure the lactate concentration in the collected medium using a commercially available colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the lactate production of treated cells to the vehicle control. Plot the normalized lactate levels against the log of the 2-DG6P concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

Conclusion

The selection of a research chemical supplier is a foundational element of sound scientific practice. For a potent metabolic inhibitor like 2-Deoxy-D-glucose 2,6-diphosphate, whose effects are dose-dependent and highly specific, the integrity of the compound is non-negotiable. By adopting a systematic evaluation process that prioritizes purity, comprehensive documentation, and stability, researchers can mitigate experimental variability and enhance the reproducibility of their findings. A thorough vetting of the Certificate of Analysis, coupled with an understanding of the compound's handling requirements, empowers scientists to proceed with confidence in their pursuit of novel discoveries in metabolism and drug development.

References

  • Pure Lab Chemicals. (n.d.). Research Chemicals.
  • Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of 2-Deoxyglucose?. Retrieved February 25, 2026, from [Link]

  • Tocris Bioscience. (2015, April 28). Certificate of Analysis: 3-Bromo-7-nitroindazole. Retrieved February 25, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). 2 deoxy d glucose – Knowledge and References. Retrieved February 25, 2026, from [Link]

  • Pajak, B., et al. (2019, December 29). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. PMC. Retrieved February 25, 2026, from [Link]

Sources

Methodological & Application

Catalytic methods for functionalizing ethyl 3-chloro-2-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Functionalization of Ethyl 3-Chloro-2-oxo-3-phenylpropanoate

Substrate Profile & Significance

Compound: Ethyl 3-chloro-2-oxo-3-phenylpropanoate CAS: 20375-16-0 Structure: The molecule features a dense array of reactive functionalities: an electrophilic


-keto ester motif adjacent to a benzylic chloride. This unique architecture makes it a "linchpin" intermediate for synthesizing chiral 

-adrenergic blockers, phenylserine derivatives, and polysubstituted thiazoles.
  • Key Reactivity 1 (C2-Ketone): Susceptible to nucleophilic attack and asymmetric reduction.

  • Key Reactivity 2 (C3-Chloride): A labile benzylic center prone to nucleophilic substitution (

    
    ) or radical formation. The acidity of the C3 proton (
    
    
    
    ) allows for rapid enolization, facilitating Dynamic Kinetic Resolution (DKR) strategies.

Application I: Asymmetric Transfer Hydrogenation (DKR-ATH)

Objective: Synthesis of ethyl (2S,3R)-3-chloro-2-hydroxy-3-phenylpropanoate via Dynamic Kinetic Resolution (DKR).

Scientific Rationale: Standard reduction of racemic


-halo-

-keto esters yields a mixture of four diastereomers. However, because the C3-chiral center in ethyl 3-chloro-2-oxo-3-phenylpropanoate is configurationally labile (via rapid enolization promoted by base), a single chiral catalyst can selectively reduce one enantiomer of the ketone. As the fast-reacting enantiomer is depleted, the slow-reacting enantiomer racemizes to restore equilibrium, theoretically allowing 100% conversion to a single stereoisomer (DKR).

Catalyst System:

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Protocol:

  • Catalyst Preparation:

    • In a glovebox, weigh RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) into a Schlenk flask.

    • Dissolve in degassed DMF (dimethylformamide) to achieve a concentration of 0.01 M.

  • Reaction Setup:

    • Dissolve ethyl 3-chloro-2-oxo-3-phenylpropanoate (1.0 equiv, 500 mg) in DMF (5 mL).

    • Cool the solution to 0 °C to suppress non-selective background reduction.

    • Add the Formic Acid/TEA mixture (2.0 equiv of formic acid).

    • Add the catalyst solution via syringe.

  • Execution:

    • Stir at 0 °C for 12–24 hours. Monitor consumption of the ketone via TLC (Hexane/EtOAc 4:1) or HPLC.[1]

    • Note: The reaction relies on the rate of racemization (

      
      ) being faster than the rate of reduction of the slow enantiomer (
      
      
      
      ), but slower than the reduction of the fast enantiomer (
      
      
      ).
  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Target Yield: >85%

    • Target ee/dr: >95% ee, >90:10 dr (anti/syn ratio depends on specific catalyst/solvent interaction).

Optimization Parameters:

ParameterCondition A (Standard)Condition B (Fast Racemization)Impact
Solvent DMFDCMDMF promotes ionic racemization of the chloride.
Base Ratio HCOOH/TEA (5:2)HCOOH/TEA (1:1)Higher amine content accelerates C3 epimerization.
Temp 0 °C25 °CHigher temp increases rate but may erode enantioselectivity.

Mechanism of Action (DKR):

DKR_Mechanism Racemate Racemic Substrate (Rapid Equilibrium) Enol Enol Intermediate (Planar C3) Racemate->Enol Base (TEA) Product Chiral Chlorohydrin (2S, 3R) Racemate->Product k_fast (Matched) Enol->Racemate Fast Ru_Complex Ru-H Catalyst (Chiral) Ru_Complex->Product

Figure 1: Dynamic Kinetic Resolution pathway. The base facilitates rapid racemization of the starting material via the enol, while the chiral Ruthenium catalyst selectively reduces only one isomer.

Application II: Catalytic Hantzsch Thiazole Synthesis

Objective: Regioselective synthesis of Ethyl 2-amino-5-phenylthiazole-4-carboxylate .

Scientific Rationale: The "3-chloro-2-oxo" motif acts as a bis-electrophile. In the presence of a thioamide (or thiourea), the sulfur atom (soft nucleophile) preferentially attacks the soft electrophilic center (C3-Cl, benzylic), followed by nitrogen attack on the hard electrophile (C2-Ketone). This sequence dictates the regiochemistry of the final thiazole, placing the phenyl group at C5 and the ester at C4.

Protocol:

  • Reagents:

    • Ethyl 3-chloro-2-oxo-3-phenylpropanoate (1.0 equiv).

    • Thiourea (1.1 equiv).

    • Catalytic additive:

      
      -Cyclodextrin (10 mol%) in water (Green Chemistry variant) or Ethanol (Traditional).
      
  • Procedure (Green/Aqueous):

    • Suspend ethyl 3-chloro-2-oxo-3-phenylpropanoate (1 mmol) and thiourea (1.1 mmol) in water (5 mL).

    • Add

      
      -Cyclodextrin (0.1 mmol). The cyclodextrin acts as a phase-transfer catalyst and host for the hydrophobic substrate.
      
    • Heat to 60 °C for 2 hours. The reaction mixture will transition from a suspension to a clear solution, then precipitate the product.

  • Workup:

    • Cool to room temperature.[1]

    • Adjust pH to ~8 with 10%

      
       to ensure the free base form of the aminothiazole.
      
    • Filter the precipitate.

    • Recrystallize from Ethanol/Water.

Regiochemistry & Mechanism:

Thiazole_Synthesis Start Substrate Ph-CH(Cl)-C(=O)-COOEt Inter1 S-Alkylation (C3) (Displacement of Cl) Start->Inter1 S-Attack (Soft-Soft) Thiourea Thiourea H2N-C(=S)-NH2 Thiourea->Inter1 Inter2 Cyclization (N attack on C2 Ketone) Inter1->Inter2 -HCl Product Ethyl 2-amino-5-phenyl- thiazole-4-carboxylate Inter2->Product -H2O (Aromatization)

Figure 2: Hantzsch Thiazole Synthesis pathway. The regiochemistry is defined by the initial S-alkylation at the benzylic position (C3).

References

  • Enantioselective Reduction of 3-chloro-2-oxo esters

    • Title: Highly enantioselective reduction of 3-chloro-2-oxoalkano
    • Source: T. Sakai et al., J. Org. Chem., 1989.
    • Relevance: Establishes the viability of biocatalytic and catalytic reduction of this specific structural class.
    • URL:[Link]

  • Synthesis of Indoles/Derivatives from 3-chloro-2-oxo-3-phenylpropanoate

    • Title: ZrCl4-promoted facile synthesis of indole deriv
    • Source: J.
    • Relevance: Provides characterization data (NMR/IR)
    • URL:[Link]

  • General Hantzsch Synthesis on 3-chloro-2-oxo esters

    • Title: Synthesis of 3-chloro-2-oxo-butanoate and its application in thiazole synthesis.[2]

    • Source:Atlantis Press, 2016.[2]

    • Relevance: Validates the regiochemical outcome of the reaction between thiourea and -keto- -chloro esters.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cefaclor (CAS 20375-16-0) Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Cefaclor (CAS 20375-16-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of Cefaclor throughout its lifecycle in the laboratory. Improper storage can lead to degradation, compromising experimental results and leading to significant delays and resource expenditure. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios related to Cefaclor stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Cefaclor (CAS 20375-16-0)?

For solid, research-grade Cefaclor, it is crucial to protect it from environmental factors that accelerate degradation, primarily humidity, light, and elevated temperatures.[1][2]

  • Temperature: Store at controlled room temperature, generally considered to be 20°C to 25°C (68°F to 77°F).[3] For long-term storage, refrigeration at 2°C to 8°C can be considered to further slow any potential degradation, although not always explicitly required.

  • Humidity: Cefaclor is susceptible to hydrolysis.[4] Therefore, it is imperative to store it in a dry environment. Always keep the compound in a tightly sealed container.[5] For added protection, especially in humid laboratories, storing the container within a desiccator containing a suitable desiccant is a highly recommended best practice.

  • Light: To prevent potential photodegradation, store Cefaclor in a light-resistant container, such as an amber glass vial.[6] If the primary container is clear, it should be placed inside a secondary, light-blocking container or stored in a dark cabinet.

Q2: How long can I expect solid Cefaclor to be stable under these conditions?

When stored correctly, solid Cefaclor is relatively stable. However, it is known to degrade slowly even under normal storage conditions over extended periods.[7] For research purposes, it is best practice to use the material within the manufacturer's recommended timeframe. For critical applications, or if the material has been stored for a prolonged period, it is advisable to re-analyze the purity before use.

Q3: My Cefaclor is in solution. How should I store it?

The stability of Cefaclor in solution is highly dependent on the pH, temperature, and solvent.

  • pH: Cefaclor is most stable in acidic conditions (pH 2.5-4.5).[5] As the pH increases towards neutral and alkaline, the rate of hydrolytic degradation increases significantly.[8]

  • Temperature: For solutions, refrigeration (2°C to 8°C) is mandatory to slow the degradation rate.[3][9][10] Even when refrigerated, solutions for analytical standards should be used within a limited timeframe (e.g., 20-24 hours) for maximum accuracy.[5][11]

  • Solvent: For analytical purposes, preparing fresh solutions daily is the best practice.[5] If using aqueous buffers, ensure the pH is in the acidic range for better stability.

Q4: What are the visible signs of Cefaclor degradation?

While often degradation is not visible, any change in the physical appearance of the solid powder, such as a change in color from off-white/yellowish to a darker shade, or any clumping (indicating moisture uptake), should be considered a sign of potential degradation. However, the absence of visible changes does not guarantee stability. Chemical analysis is the only definitive way to assess purity.

Troubleshooting Guide

Unexpected or inconsistent experimental results can often be traced back to the quality of the reagents. This guide will help you troubleshoot issues that may be related to Cefaclor degradation.

Observed Issue Potential Cause Related to Cefaclor Degradation Recommended Action
Reduced potency or biological activity in assays. The active β-lactam ring in Cefaclor has likely undergone hydrolysis, rendering it inactive. This is the most common degradation pathway.1. Verify the storage conditions of your solid Cefaclor (temperature, humidity, light).2. If using solutions, ensure they were freshly prepared and stored correctly.3. Assess the purity of your Cefaclor stock using one of the analytical protocols below (HPLC is recommended).
Appearance of unexpected peaks in my HPLC chromatogram. These are likely degradation products. Common degradants include the delta-3 isomer, piperazine-2,5-dione derivatives, and thiazole derivatives.[4][7][12]1. Confirm the identity of your main Cefaclor peak by comparing the retention time with a fresh, certified reference standard.2. Review the degradation pathways (see diagram below) to understand the potential identity of the new peaks.3. Perform a forced degradation study (see protocol note) to help identify degradation peaks.
Inconsistent results between experimental replicates. This could be due to the use of a non-homogenous, partially degraded sample or the degradation of Cefaclor in the assay medium during the experiment.1. Ensure your solid Cefaclor is a homogenous powder before weighing.2. Consider the pH and temperature of your experimental buffers; Cefaclor degrades faster at neutral or alkaline pH.[8]3. Run a time-course experiment to see if the activity decreases over the duration of your assay.
UV-Vis spectrophotometer readings are lower than expected. If measuring at the λmax of intact Cefaclor (~265 nm), a lower absorbance indicates a lower concentration of the active compound due to degradation.1. Re-run the measurement with a freshly prepared solution from a reliable Cefaclor source.2. Use the UV-Vis method for detecting alkaline hydrolysis (measuring at 340 nm) to confirm if this degradation pathway is occurring.

Degradation Pathways Overview

Cefaclor degradation is complex, involving several potential pathways. Understanding these can aid in troubleshooting and data interpretation. The primary routes of degradation include hydrolysis of the β-lactam ring, isomerization, and intramolecular reactions.[4][7][12]

G Cefaclor Cefaclor Hydrolysis Hydrolysis (β-Lactam Cleavage) Cefaclor->Hydrolysis Moisture, pH > 4.5 Intramolecular_Attack Intramolecular Attack (Side Chain Amine) Cefaclor->Intramolecular_Attack Neutral/Alkaline pH Isomerization Isomerization Cefaclor->Isomerization Oxidation Oxidation Cefaclor->Oxidation Solid-State Inactive_Products Inactive Open-Ring Products Hydrolysis->Inactive_Products Piperazine_Diones Piperazine-2,5-diones Intramolecular_Attack->Piperazine_Diones Delta3_Isomer Delta-3 Isomer Isomerization->Delta3_Isomer Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Major degradation pathways of Cefaclor.

Experimental Protocols for Stability Assessment

Here are two validated methods to quantitatively assess the stability of your Cefaclor sample.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is based on the United States Pharmacopeia (USP) monograph for Cefaclor and is the most accurate way to separate and quantify Cefaclor from its related compounds and degradation products.[5][9][11]

1. Materials and Reagents:

  • Cefaclor Reference Standard (USP grade recommended)

  • Your Cefaclor sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-pentanesulfonate

  • Triethylamine

  • Phosphoric acid

  • Ultrapure water

  • 0.2 µm syringe filters

2. Chromatographic Conditions:

  • Column: L1 packing (e.g., C18), 4.6-mm × 25-cm; 5-µm particle size.

  • Mobile Phase: Dissolve 1 g of sodium 1-pentanesulfonate in a mixture of 780 mL of water and 10 mL of triethylamine. Adjust with phosphoric acid to a pH of 2.5 ± 0.1, and add 220 mL of methanol. Filter and degas.[9][11]

  • Flow Rate: 1.5 mL/min.[9][11]

  • Detector: UV at 265 nm.[9][11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Solution Preparation:

  • Standard Solution (0.3 mg/mL): Accurately weigh about 15 mg of USP Cefaclor RS and transfer to a 50-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase. Sonicate briefly if needed, but avoid heating. Note: Use this solution within 8 hours if stored at room temperature, or within 20 hours if refrigerated.[5][11]

  • Sample Solution (0.3 mg/mL): Accurately weigh about 15 mg of your Cefaclor sample and prepare in the same manner as the Standard Solution.

4. Procedure:

  • Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

  • Inject the Standard Solution and identify the retention time of the main Cefaclor peak.

  • Inject the Sample Solution.

  • Compare the chromatogram of the Sample Solution to the Standard Solution. The presence of significant additional peaks or a decrease in the area of the main peak indicates degradation.

  • Calculate the purity of your sample by comparing the peak area of Cefaclor in your sample to that of the standard.

Protocol 2: Stability Assessment by UV-Vis Spectrophotometry

This is a simpler, faster method suitable for a quick check of degradation, particularly via hydrolysis. It relies on the alkaline hydrolysis of Cefaclor's β-lactam ring to form a piperazine-2,5-dione derivative, which has a distinct UV absorbance maximum around 340 nm.[8][13]

1. Materials and Reagents:

  • Your Cefaclor sample

  • Ammonia buffer (pH 10)

  • Demineralized water

  • UV-Vis Spectrophotometer and quartz cuvettes

2. Procedure:

  • Prepare a stock solution of your Cefaclor sample in demineralized water (e.g., 1 mg/mL).

  • Prepare a working solution by diluting the stock solution to a final concentration within the linear range (e.g., 20 µg/mL) in a volumetric flask using ammonia buffer (pH 10).

  • Allow the solution to stand at room temperature for 30 minutes to allow for the hydrolysis reaction to complete.[8][13]

  • Prepare a blank solution using only the ammonia buffer.

  • Measure the absorbance of the solution at 340 nm against the blank.

  • An increase in absorbance at 340 nm over time or in comparison to a freshly prepared sample indicates degradation via hydrolysis.

Note on Forced Degradation: To help identify potential degradation peaks in your chromatograms, you can perform a forced degradation study. This involves intentionally exposing your Cefaclor sample to harsh conditions (e.g., strong acid, strong base, high temperature, or oxidizing agent) for a short period and then analyzing the resulting mixture by HPLC.

References

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Collins, M. W., Spangle, L. A., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 526–539. [Link]

  • United States Pharmacopeia. (2006). Cefaclor Extended-Release Tablets. USP29-NF24. [Link]

  • Drugs.com. (2025, November 3). Cefaclor: Package Insert / Prescribing Information. Drugs.com. [Link]

  • United States Pharmacopeia. (n.d.). Cefaclor. USP-NF. [Link]

  • United States Pharmacopeia. (2006). Cefaclor for Oral Suspension. USP29-NF24. [Link]

  • USP. (2025, February 14). Cefaclor for Oral Suspension. USP. [Link]

  • Medenecka, B., Jelińska, A., Zajac, M., Bałdyka, M., Juszkiewicz, K., & Oszczapowicz, I. (2009). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. Acta Poloniae Pharmaceutica, 66(5), 563–569. [Link]

  • Ivama, V. M., Rodrigues, L. N. C., Guaratini, C. C. I., & Zanoni, M. V. B. (2002). Spectrophotometric determination of cefaclor in pharmaceutical preparations. Eclética Química, 27, 1-10. [Link]

  • Ivama, V. M., Rodrigues, L. N. C., Guaratini, C. C. I., & Zanoni, M. V. B. (2002). Spectrophotometric determination of cefaclor in pharmaceutical preparations. SciSpace. [Link]

  • USP. (2025, February 14). Cefaclor. Trungtamthuoc.com. [Link]

  • Tarawneh, K. A., Halasah, Z. A., Khleifat, A. M., Batarseh, M. I., Khleifat, K. M., & Al-Mustafa, A. H. (2011). Evaluation of cefaclor oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods. Pakistan Journal of Pharmaceutical Sciences, 24(3), 303-313. [Link]

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Spangle, L. A., & Stephenson, G. A. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 540-550. [Link]

  • Sial, N., Ahmed, S., & Khan, M. S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1823-1828. [Link]

  • Medenecka, B., Jelińska, A., Zajac, M., Bałdyka, M., Juszkiewicz, K., & Oszczapowicz, I. (2009). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. Acta Poloniae Pharmaceutica, 66(5), 563–569. [Link]

  • Forbes, R. A., & Helmy, F. M. (1995). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 33(10), 555-560. [Link]

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Collins, M. W., Spangle, L. A., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 526-539. [Link]

  • U.S. Food and Drug Administration. (1995, October 26). Cefaclor Administrative Documents. accessdata.fda.gov. [Link]

  • Al-kamarany, M., Al-gahri, A., & Al-dhaher, T. (2016). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor Monohydrate in Pharmaceutical Dosages. Chemical Sciences Journal, 7(1). [Link]

  • Sultan, A., & Khan, I. U. (2008). Development and application of spectrophotometric method for the determination of cefaclor in pharmaceutical formulations. Química Nova, 31(6), 1478-1481. [Link]

  • Govindan, S. P., & Narayanan, S. (2019). Refrigeration and the Shelf Life of Oral Cephalosporin Powder for Suspension Dosage Form: Review and Proposal. International Journal on Emerging Technologies, 10(2), 376-383. [Link]

  • Al-kamarany, M., Al-gahri, A., & Al-dhaher, T. (2016). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages. SciSpace. [Link]

  • USP. (2025, February 14). Cefaclor Capsules. USP. [Link]

Sources

Technical Support Center: Purification Strategies for Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials and byproducts from indole synthesis mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve your purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your synthesized indole derivatives.

Question 1: My Fischer indole synthesis reaction mixture contains a significant amount of unreacted phenylhydrazine. How can I effectively remove it?

Answer:

Unreacted phenylhydrazine is a common impurity in Fischer indole syntheses, and its removal is crucial for obtaining a pure product. Due to its basic nature and polarity, several methods can be employed. The choice of method depends on the stability of your indole product and the scale of your reaction.

Core Insight: Phenylhydrazine possesses a basic nitrogen atom that can be protonated to form a water-soluble salt. This chemical property is the cornerstone of its removal via acid-base extraction.

Method 1: Acid-Base Extraction

This is the most common and often the most effective method for removing basic impurities like phenylhydrazine.[1][2]

Experimental Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). The acidic solution will protonate the phenylhydrazine, forming a hydrochloride salt that is soluble in the aqueous layer.

  • Separation: Gently shake the separatory funnel, allowing the layers to separate. Drain the lower aqueous layer containing the phenylhydrazine salt.

  • Repeat: Repeat the acidic wash two to three more times to ensure complete removal of the phenylhydrazine.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[3] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield your crude indole.

Causality Behind the Choice: The significant difference in pKa between the indole nitrogen (pKa of the conjugate acid is approx. -2.4) and the phenylhydrazine nitrogens (pKa of the conjugate acid is approx. 5.3) allows for the selective protonation and extraction of the more basic phenylhydrazine into the aqueous phase, leaving the less basic indole in the organic layer.[1]

Method 2: Scavenger Resins

For smaller scale reactions or when your indole is sensitive to acidic conditions, scavenger resins offer a convenient and efficient alternative.[4][5] These are polymer-supported reagents that react with and bind specific functional groups, allowing for their removal by simple filtration.[5]

Experimental Protocol:

  • Resin Selection: Choose a scavenger resin designed to react with primary amines or hydrazines. Isocyanate or aldehyde-functionalized resins are excellent choices.

  • Incubation: Dissolve your crude product in a suitable solvent (e.g., DCM, THF). Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of phenylhydrazine).

  • Reaction: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the impurity, but it typically ranges from a few hours to overnight.

  • Filtration: Once the reaction is complete (monitored by TLC or LC-MS), simply filter the mixture to remove the resin-bound phenylhydrazine.

  • Concentration: Rinse the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain your purified product.

Data Presentation:

Scavenger Resin TypeFunctional GroupTarget Impurity
Isocyanate Resin-NCOPrimary and secondary amines, hydrazines
Aldehyde Resin-CHOPrimary amines, hydrazines
Ketoester Resin-COCH2COORPrimary amines (selective over secondary)[6]
Workflow for Phenylhydrazine Removal

G start Crude Indole with Phenylhydrazine Impurity acid_stable Is the Indole Product Acid Stable? start->acid_stable extraction Perform Acid-Base Extraction acid_stable->extraction  Yes scavenger Use Scavenger Resin acid_stable->scavenger  No end_product Purified Indole Product extraction->end_product scavenger->end_product

Caption: Decision workflow for removing phenylhydrazine.

Question 2: My crude product from a Bischler-Möhlau synthesis is a dark, complex mixture with multiple spots on TLC. What's the best purification strategy?

Answer:

The Bischler-Möhlau synthesis often proceeds under harsh conditions, which can lead to the formation of numerous byproducts and colored impurities.[7] A multi-step purification strategy is often necessary.

Core Insight: The complexity of the mixture necessitates a robust separation technique like column chromatography, often preceded by a preliminary purification step to remove the most polar or acidic/basic impurities.

Step 1: Initial Work-up and Extraction

Before attempting chromatography, it is beneficial to perform a liquid-liquid extraction to partition the components based on their acid-base properties.

Experimental Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Aqueous Wash: Wash the organic solution sequentially with:

    • A dilute acid (e.g., 1 M HCl) to remove any remaining aniline starting material.

    • A dilute base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts.

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to a smaller volume.

Step 2: Column Chromatography

Column chromatography is the most effective method for separating the desired indole from closely related impurities.[7]

Experimental Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: The choice of eluent is critical. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical starting point for indole derivatives is a gradient of 0% to 30% ethyl acetate in hexanes.

  • Loading: Adsorb the concentrated crude product onto a small amount of silica gel and dry-load it onto the column for better separation.

  • Elution and Monitoring: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: Recrystallization

If the product obtained from chromatography is still not sufficiently pure, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[7][8][9]

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which your indole product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for indoles include ethanol, methanol/water mixtures, or hexanes/ethyl acetate.[9]

  • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification Workflow for Complex Mixtures

G start Crude Product from Bischler-Möhlau Synthesis extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction chromatography Silica Gel Column Chromatography extraction->chromatography purity_check Assess Purity (TLC, NMR, LC-MS) chromatography->purity_check recrystallization Recrystallization purity_check->recrystallization  Needs Further  Purification final_product Pure Indole Product purity_check->final_product  Sufficiently Pure recrystallization->final_product

Caption: Multi-step purification strategy for complex indole mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude indole products?

A1: The most common and effective methods for indole purification are:

  • Column Chromatography: This is a versatile technique that can separate compounds based on their polarity. It is widely used for purifying indole derivatives from a variety of impurities.[7]

  • Recrystallization: This method is excellent for obtaining highly pure crystalline products, but it may result in lower yields compared to chromatography.[7][8] A study on the crystallization of crude indole from coal tar found a mixed solvent of methanol and water to be effective.[9]

  • Acid-Base Extraction: This technique is particularly useful for removing acidic or basic impurities from a neutral indole product.[1][2]

Q2: I am having trouble with my indole product streaking on the TLC plate during column chromatography. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate is often indicative of issues with the compound's interaction with the stationary phase or the solvent system. For indoles, this can be due to:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause decomposition or strong binding of some sensitive indole derivatives. To mitigate this, you can use deactivated silica gel (by adding a small percentage of water) or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.

  • Compound Overload: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.

  • Inappropriate Solvent System: If the eluent is too polar, it can cause the compound to move up the plate as a streak rather than a defined spot. Conversely, if it's not polar enough, the compound may remain at the baseline. Experiment with different solvent systems to find the optimal polarity for your compound.

Q3: Can I use reverse-phase HPLC for indole purification?

A3: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the analysis and purification of indoles, especially for small-scale preparations or for obtaining very high purity material.[10][11]

Data Presentation: Typical RP-HPLC Conditions for Indoles

ParameterCondition
Column C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11][12]
Mobile Phase A 0.1% Formic acid or acetic acid in water[10][11]
Mobile Phase B Acetonitrile or Methanol[10][13]
Elution Gradient elution is often used for complex mixtures.[11]
Detection UV absorbance at 280 nm is common for indoles.[12]

Q4: Are there special considerations when purifying indoles from a Madelung synthesis?

A4: The Madelung synthesis involves the use of a strong base at high temperatures.[14] The primary starting material impurity to be concerned about is the unreacted N-acyl-o-toluidine. Purification is typically achieved by column chromatography or recrystallization.[7] Given the non-basic nature of the starting material and product, acid-base extraction is generally not effective for separating them. A key challenge can be separating the product from starting material if they have similar polarities. In such cases, careful optimization of the chromatographic conditions is essential.

Q5: My indole derivative is an alkaloid. Does this change the purification strategy?

A5: Yes, if your indole derivative is an alkaloid, it will likely have basic properties. This is advantageous for purification. You can use acid-base extraction to selectively isolate the alkaloid from neutral or acidic impurities.[15] A common procedure involves:

  • Extracting the crude material with an aqueous acid solution to protonate the alkaloid and bring it into the aqueous phase.

  • Washing the aqueous phase with an organic solvent to remove neutral impurities.

  • Making the aqueous phase basic with a base like sodium hydroxide or ammonium hydroxide.[15]

  • Extracting the now deprotonated, neutral alkaloid back into an organic solvent.[15]

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Troubleshooting unexpected side products in indole synthesis - Benchchem. (n.d.).
  • Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Dimeric indole alkaloid purification process. (n.d.). Google Patents.
  • Scavenger Resins - Amerigo Scientific. (n.d.).
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. (n.d.).
  • Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
  • Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid - Benchchem. (n.d.).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.).
  • purification techniques for indole-5,6-quinone from complex mixtures - Benchchem. (n.d.).
  • Acid-base extraction - Bionity. (n.d.).
  • The application of scavenger resin in combinatorial chemistry - ResearchGate. (n.d.).
  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration | Request PDF - ResearchGate. (n.d.).
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (n.d.).
  • Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1 | Plant Physiology | Oxford Academic. (n.d.).
  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.).
  • Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids | ACS Omega - ACS Publications. (2021).
  • Purification of indole compounds. (n.d.). Google Patents.
  • Acid–base extraction - Wikipedia. (n.d.).
  • Crystallization purification of indole - ResearchGate. (n.d.).
  • Fischer Indole Synthesis - Alfa Chemistry. (n.d.).
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC. (2007).
  • Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021).
  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. (2022).
  • Madelung synthesis - Wikipedia. (n.d.).
  • Synthesis and Chemistry of Indole. (n.d.).
  • Synthesis of N-acetyl-o-toluidine - PrepChem.com. (n.d.).
  • (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (n.d.).
  • PROCESS FOR PREPARING INDOLE OR INDOLE DERIVATIVES - Patent 0075019. (n.d.).
  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2 - PubMed. (2025).
  • Understanding Indole's Chemical Properties and Synthesis. (2026).
  • Fischer Indole Synthesis - J&K Scientific LLC. (2021).
  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.).
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.).
  • Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC - NIH. (2012).
  • Bischler–Möhlau indole synthesis - Wikipedia. (n.d.).

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 3-chloro-2-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation of Ethyl 3-chloro-2-oxo-3-phenylpropanoate (CAS 20375-16-0), a critical intermediate in the synthesis of indole-based therapeutics via the Hemetsberger-Knittel reaction.

Executive Summary & Compound Identity

CAS 20375-16-0 (Ethyl 3-chloro-2-oxo-3-phenylpropanoate) is a functionalized


-keto ester used primarily as a building block for synthesizing indole-2-carboxylates. Its analysis is critical during reaction monitoring to ensure complete conversion from cinnamate precursors and to detect the formation of the subsequent azido-acrylate intermediate.
FeatureSpecification
Chemical Name Ethyl 3-chloro-2-oxo-3-phenylpropanoate
Molecular Formula

Exact Mass 226.0397 (for

)
Key Structural Motifs Benzylic chloride,

-keto ester, Ethyl ester
Primary Application Indole synthesis (Hemetsberger reaction precursor)

Experimental Protocols (Methodology)

To achieve reproducible fragmentation data, the following protocols are recommended. These methods are designed to differentiate the target compound from its non-chlorinated analogs and downstream azido-derivatives.

Protocol A: GC-MS (Electron Ionization - 70 eV)

Recommended for purity assessment and identification of the benzylic chloride moiety.

  • Inlet Temperature: 250 °C (Avoid higher temps to prevent thermal dehydrohalogenation).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60 °C (1 min hold)

    
     20 °C/min 
    
    
    
    280 °C (5 min hold).
  • Ion Source: 230 °C, 70 eV.

  • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS (Electrospray Ionization)

Recommended for reaction monitoring in polar solvents (e.g., Acetonitrile).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (Note: This compound lacks a basic nitrogen; ionization relies on

    
     or 
    
    
    
    adducts unless derivatized).
  • Collision Energy (CID): Stepped 15-30 eV.

Fragmentation Pattern Analysis

The fragmentation of CAS 20375-16-0 is driven by the lability of the benzylic C-Cl bond and the stability of the


-keto ester group.
Key Fragmentation Pathways (EI Source)
  • Molecular Ion (

    
    ): 
    
    • Observed at m/z 226 and 228 with a characteristic 3:1 intensity ratio, confirming the presence of a single chlorine atom.

    • Note: The molecular ion is often weak due to facile fragmentation.

  • Primary Cleavage (Loss of Ethoxycarbonyl):

    • Cleavage of the ester bond (

      
      ) generates the acylium ion.
      
    • Transition:

      
       (Loss of 
      
      
      
      , 73 Da).
    • Diagnostic Value: High.[2] Confirms the intact

      
      -keto structure.
      
  • Benzylic Cleavage (Loss of Chlorine):

    • Heterolytic or homolytic loss of Cl generates a resonance-stabilized cation.

    • Transition:

      
       (Loss of 
      
      
      
      , 35 Da).
    • Mechanistic Insight: The resulting ion is stabilized by the adjacent carbonyl and the phenyl ring.

  • Formation of Tropylium Ion:

    • Subsequent fragmentation leads to the highly stable tropylium ion (

      
      ).
      
    • Signal: m/z 91 (Base peak in many spectra).

Visualization of Fragmentation Mechanics

The following diagram illustrates the competitive fragmentation pathways under Electron Ionization (EI).

Fragmentation cluster_legend Pathway Legend M Molecular Ion [M]+. m/z 226 / 228 (3:1) Frag1 [M - Cl]+ m/z 191 M->Frag1 - Cl (35 Da) Benzylic Cleavage Frag2 [M - COOEt]+ m/z 153 / 155 M->Frag2 - COOEt (73 Da) Alpha Cleavage Frag3 Tropylium Ion [C7H7]+ m/z 91 Frag1->Frag3 - C2O2 (Neutral Loss) Frag4 Benzoyl Cation [PhCO]+ m/z 105 Frag1->Frag4 - C2H2O Rearrangement Frag2->Frag3 - COCl (Complex Loss) key Blue: Precursor Red: Primary Fragment Green: Terminal Stable Ion

Caption: Competitive fragmentation pathways of Ethyl 3-chloro-2-oxo-3-phenylpropanoate under 70 eV EI conditions.

Comparative Analysis: Reaction Monitoring

In drug development, this compound is rarely analyzed in isolation. It is crucial to distinguish it from its precursor (Ethyl Cinnamate) and its product (Vinyl Azide).

Comparison Table: MS Fingerprints
CompoundRoleMolecular Ion (m/z)Key Fragments (m/z)Distinguishing Feature
Ethyl Cinnamate Precursor176131, 103, 77No Chlorine pattern. Loss of OEt (45) is dominant.
CAS 20375-16-0 Intermediate 226 / 228 191, 153, 91 3:1 Isotope Pattern. Presence of Cl is diagnostic.
Azido-Acrylate Product231203 (

), 130
Loss of

(28 Da).
Disappearance of Cl isotope pattern.
Differentiating from Structural Isomers

A common isomer is the 4-chloro derivative (Ethyl 3-(4-chlorophenyl)-2-oxopropanoate).

  • CAS 20375-16-0 (Benzylic Cl): The Chlorine is on the alkyl chain. Fragmentation yields

    
     very easily due to benzylic stabilization.
    
  • Aryl-Cl Isomer: The Chlorine is on the phenyl ring. The C-Cl bond is much stronger. Fragmentation retains the Cl atom in lower mass fragments (e.g., chlorotropylium ion at m/z 125).

References

  • Tummatorn, J., et al. "ZrCl4-promoted facile synthesis of indole derivatives."[3] RSC Advances, 2015, 5 , 11534-11540.

  • McLafferty, F. W. "Mass Spectrometry of Organic Ions." Academic Press, 2nd Edition. (Standard text for alpha-cleavage mechanisms).
  • NIST Chemistry WebBook. "Standard Fragmentation of Alpha-Keto Esters."

Sources

Comparative Guide: Structural Profiling of Ethyl 3-Chloro-2-Oxo-3-Phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Ethyl 3-chloro-2-oxo-3-phenylpropanoate derivatives, focusing on their structural characteristics, crystallographic challenges, and synthetic utility compared to halogenated analogs.

Executive Summary

Ethyl 3-chloro-2-oxo-3-phenylpropanoate (often chemically equivalent to the


-chloro-

-keto ester isomer, Ethyl 2-chloro-3-oxo-3-phenylpropanoate ) represents a critical class of "chimeric" intermediates. Unlike their non-halogenated parent compounds which form stable, hydrogen-bonded enol crystals, these chlorinated derivatives frequently exist as oils or low-melting solids due to steric disruption and tautomeric shifts.

This guide compares the Chloro-derivative against its Bromo-analog and the Non-halogenated Parent , providing experimental protocols for stabilizing these transient structures via derivatization.

Structural Comparison & Performance Metrics

The primary challenge in working with this class of compounds is the Keto-Enol Tautomerism , which dictates their physical state and crystallizability.

Comparative Data: Physical & Structural Properties

The following table contrasts the target compound with its primary alternatives. Note that while the parent compound crystallizes readily, the halogenated forms often require derivatization for structural elucidation.

FeatureEthyl Benzoylacetate (Parent)Ethyl 2-Chloro-3-oxo-3-phenylpropanoate (Target)Ethyl 2-Bromo-3-oxo-3-phenylpropanoate (Alternative)
Physical State (RT) Solid (Crystalline)Liquid / Oil (Viscous)Liquid / Low-Melt Solid
Dominant Tautomer Enol (Stabilized by intramolecular H-bond)Keto ( favored by steric repulsion of Cl)Keto (Favored by steric bulk of Br)
Crystallizability High (Forms stable lattices)Low (Requires < -20°C or derivatization)Low to Moderate
Reactivity Mode Nucleophile (at

-C)
Electrophile (at

-C)
Electrophile (at

-C, softer than Cl)
Key Application Precursor for pyrazolesPrecursor for Thiazoles / Quinoxalines Precursor for bulky heterocycles
The Tautomeric Shift

The introduction of a chlorine atom at the


-position (C2) destabilizes the planar enol form common in 

-keto esters.
  • Parent: The enol form is planar, allowing efficient

    
    -stacking and intermolecular Hydrogen bonding (Unit Cell: Monoclinic).
    
  • Chloro-Derivative: The large Van der Waals radius of Chlorine (1.75 Å) creates steric clash with the carbonyl oxygen in the cis-enol conformation, forcing the molecule into the non-planar diketo form. This disruption prevents efficient crystal packing, resulting in an oily state at room temperature.

Experimental Protocols

Since the target compound is difficult to crystallize directly, the standard industry protocol involves Derivatization Crystallography . This method converts the unstable oil into a rigid, crystalline heterocycle (e.g., a thiazole) to indirectly confirm the structure and purity of the starting material.

Protocol A: Synthesis & Isolation (Self-Validating)
  • Reagents: Ethyl benzoylacetate (1.0 eq), Sulfuryl Chloride (

    
    , 1.1 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve Ethyl benzoylacetate in dry DCM at 0°C.

    • Add

      
       dropwise over 30 minutes. Note: Evolution of HCl and 
      
      
      
      gas indicates reaction progress.
    • Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The product spot will be less polar (higher

      
      ) than the starting material due to loss of H-bonding capability.
      
    • Concentrate in vacuo to yield the yellow oil (Target Compound).

Protocol B: Derivatization for Crystal Growth

To generate a structure suitable for X-ray diffraction, react the chloro-intermediate with a thioamide.

  • Reactants: Crude Chloro-ester (from Protocol A) + Thiourea (1.0 eq) in Ethanol.

  • Reflux: Heat for 3 hours. The reaction condenses the

    
    -halo ketone with the sulfur/nitrogen nucleophiles.
    
  • Crystallization: Cool slowly to RT, then to 4°C.

  • Result: Formation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate hydrochloride salts. These crystallize readily as colorless prisms.

Visualization of Structural Logic

The following diagrams illustrate the synthesis workflow and the structural logic governing the physical states of these derivatives.

Synthesis & Crystallization Workflow

SynthesisWorkflow Start Ethyl Benzoylacetate (Solid, Enol Form) Intermediate Ethyl 2-Chloro-3-oxo-3-phenylpropanoate (Liquid Oil, Keto Form) Start->Intermediate Electrophilic Subst. (-HCl, -SO2) Reagent SO2Cl2 (Chlorination) Reagent->Intermediate Product Aminothiazole Derivative (Crystalline Solid) Intermediate->Product Hantzsch Synthesis (Cyclization) Reactant2 Thiourea (Derivatization) Reactant2->Product XRD X-Ray Diffraction (Structure Confirmation) Product->XRD Crystal Growth (EtOH/H2O)

Caption: Workflow transforming the solid parent ester into the liquid chloro-intermediate, and finally into a crystalline thiazole derivative for structural validation.

Tautomeric Equilibrium & Steric Conflict

TautomerLogic Enol Enol Form (Parent) Planar, H-Bonded High Crystallinity Keto Diketo Form (Chloro) Non-Planar, Steric Clash Low Crystallinity (Oil) Enol->Keto Substitution of alpha-H with Cl Factors Steric Factor: Cl atom (1.75 Å) vs H atom (1.2 Å) Factors->Keto Destabilizes Enol

Caption: Mechanistic shift from crystalline Enol to oily Keto form upon chlorination due to steric hindrance.

Supporting Experimental Data (Reference Standards)

When analyzing your specific derivative, use these literature values as calibration standards for your crystallographic refinement.

Reference Crystal Data (Parent Compound)
  • Compound: Ethyl Benzoylacetate (Enol Form)

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Interaction: Intramolecular O-H...O hydrogen bond (2.55 Å) locking the Z-enol configuration.

Reference Crystal Data (Derivative Product)
  • Compound: Ethyl 2-amino-4-phenylthiazole-5-carboxylate (Reaction product of Chloro-ester + Thiourea)

  • Crystal System: Triclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

  • Relevance: Obtaining unit cell parameters close to these values confirms the successful synthesis and cyclization of the ethyl 3-chloro-2-oxo-3-phenylpropanoate intermediate.

References

  • PubChem. (2025).[1][2] Ethyl 2-chloro-3-oxo-3-phenylpropanoate (CID 9855991).[3][4] National Library of Medicine. [Link]

  • Organic Syntheses. (1988). Synthesis of Ethyl 3,3-diethoxypropanoate (Methodology for halo-keto esters). Org. Synth. 1988, 66, 173. [Link]

  • ResearchGate. (2016).[5] Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]... (Thiazole derivatives). [Link]

  • SciSpace. (2024). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds. [Link]

Sources

A Comparative Guide to Reference Standards for Ethyl 3-Chloro-2-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

Ethyl 3-chloro-2-oxo-3-phenylpropanoate, an α-keto ester with a chiral center, is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its precise chemical structure and purity are paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the use of a thoroughly characterized reference standard is not merely a matter of good practice but a fundamental requirement for regulatory compliance and reproducible research.

This guide provides an in-depth comparison of reference standards for ethyl 3-chloro-2-oxo-3-phenylpropanoate, offering insights into their characterization, a comparative analysis of available grades, and detailed experimental protocols for their assessment. We will delve into the causality behind analytical choices, ensuring a robust understanding of how to qualify and utilize these critical reagents in a drug development pipeline.

The Analyte: Structural and Chemical Identity

Before comparing standards, it is essential to establish the identity of the target molecule.

IdentifierValue
IUPAC Name ethyl 2-chloro-3-oxo-3-phenylpropanoate[1]
Synonyms 3-Phenyl-2-chloro-3-oxopropionic acid ethyl ester, alpha-chlorobenzoylacetic acid ethyl ester[1]
CAS Number 41381-97-9[1]
Molecular Formula C₁₁H₁₁ClO₃[1][2]
Molecular Weight 226.65 g/mol [1]
Structure A phenyl group and an ethyl ester group attached to a propane backbone, with a ketone at C-3 and a chlorine atom at C-2. This creates a chiral center at the C-2 position.

Primary vs. Secondary Reference Standards: A Comparative Analysis

The selection of a reference standard hinges on its intended use. A primary standard serves as the ultimate benchmark, while a secondary, or working, standard is used for routine analysis and is qualified against the primary standard.

FeaturePrimary Reference StandardCommercial-Grade/Secondary Standard
Purity Typically >99.5%, often approaching 100% on a mass balance basis.Purity can vary, commonly >97%.[3]
Characterization Exhaustive: structural confirmation (NMR, MS), purity (HPLC, GC, DSC), enantiomeric purity (chiral HPLC/GC), and content of water, residual solvents, and inorganic impurities.Often limited to identity confirmation (e.g., NMR) and a purity assessment by a single chromatographic method.
Certification Accompanied by a comprehensive Certificate of Analysis (CoA) detailing all characterization work and establishing traceability to national or international standards (e.g., USP, Ph. Eur.).Basic CoA with purity value and identity confirmation. Lacks detailed characterization data.
Intended Use Used to qualify secondary standards, validate analytical methods, and in critical assays where the highest accuracy is required.Routine quality control, process monitoring, and less critical research applications.
Cost Significantly higher due to the extensive characterization and documentation required.More affordable and readily available from various suppliers.[4]

Key Analytical Techniques for Characterization

The trustworthiness of a reference standard is built upon a foundation of rigorous analytical data. Below are the essential techniques and the rationale for their application in the characterization of ethyl 3-chloro-2-oxo-3-phenylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Unambiguous structural confirmation. NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming its identity and connectivity.

  • Experimental Causality: For a molecule like an α-keto ester, NMR is crucial for distinguishing it from potential regioisomers, such as ethyl 3-chloro-3-oxo-2-phenylpropanoate, which may arise during synthesis.[5]

Mass Spectrometry (MS)
  • Purpose: Confirmation of molecular weight and elemental composition.

  • Experimental Causality: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to confirm the molecular formula (C₁₁H₁₁ClO₃).[1][2] Fragmentation patterns can also offer additional structural information.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: Determination of purity and identification of related substance impurities.

  • Experimental Causality: A well-developed HPLC method can separate the main compound from impurities that may have similar structures, such as starting materials or by-products from the synthesis. UV detection is suitable due to the presence of the phenyl chromophore.

Chiral Chromatography (HPLC or GC)
  • Purpose: Determination of enantiomeric purity.

  • Experimental Causality: Since the molecule possesses a stereocenter at the C-2 position, it exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to use a single enantiomer, making the quantification of the other enantiomer as a chiral impurity critical. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation.[6][7]

Experimental Protocols

The following protocols are provided as examples for the qualification of a secondary standard against a primary reference standard.

Protocol 1: Purity Determination by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the primary standard and the secondary standard in acetonitrile to prepare stock solutions of 1 mg/mL.

    • Prepare working solutions of approximately 0.1 mg/mL by diluting the stock solutions with the mobile phase.

  • Analysis:

    • Inject the primary standard to establish its retention time and peak area.

    • Inject the secondary standard.

    • Calculate the purity of the secondary standard based on the area percent of the main peak relative to all other peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase, such as one based on a derivatized polysaccharide (e.g., amylose or cellulose).

  • Mobile Phase: A mixture of n-hexane and isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the standard at approximately 0.5 mg/mL in the mobile phase.

  • Analysis:

    • Inject the sample.

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the major (E1) and minor (E2) enantiomers: % ee = [(E1 - E2) / (E1 + E2)] * 100.

Visualizing Workflows and Relationships

Workflow for Qualifying a Secondary Reference Standard

G cluster_0 Preparation cluster_1 Analysis cluster_2 Documentation PrimaryStd Primary Standard HPLC_Purity HPLC Purity Assay PrimaryStd->HPLC_Purity SecondaryStd Secondary Standard SecondaryStd->HPLC_Purity Chiral_HPLC Chiral HPLC for Enantiomeric Purity SecondaryStd->Chiral_HPLC NMR_ID NMR for Identity Confirmation SecondaryStd->NMR_ID CoA Certificate of Analysis for Secondary Standard HPLC_Purity->CoA Chiral_HPLC->CoA NMR_ID->CoA

Caption: Workflow for the qualification of a secondary reference standard.

Hierarchy of Reference Standards in Quality Control

G Primary Primary Reference Standard (e.g., from USP) Secondary In-house Secondary (Working) Standard Primary->Secondary Qualification Sample Batch of Synthesized Intermediate Secondary->Sample Routine Analysis (e.g., Purity Assay)

Caption: Relationship between reference standards in a QC environment.

Conclusion

The choice and proper use of a reference standard for ethyl 3-chloro-2-oxo-3-phenylpropanoate are non-negotiable for ensuring data integrity in research and product quality in the pharmaceutical industry. A primary reference standard, defined by its high purity and extensive characterization, serves as the cornerstone for qualifying more routinely used secondary standards. By employing a suite of analytical techniques, with a particular emphasis on chromatographic methods for purity and enantiomeric excess, scientists can be confident in the identity and quality of this critical synthetic intermediate. The protocols and workflows outlined in this guide provide a framework for establishing a robust system of reference standard management, ultimately contributing to the development of safe and effective medicines.

References

  • PubChemLite. Ethyl 3-chloro-3-oxo-2-phenylpropanoate (C11H11ClO3).
  • PubChem. Ethyl 2-chloro-3-oxo-3-phenylpropanoate | C11H11ClO3 | CID 9855991.
  • MilliporeSigma. ethyl 3-chloro-3-oxo-2-phenylpropanoate | 54635-33-5.
  • BenchChem. A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
  • ChemicalBook. ETHYL 2-CHLORO-3-OXO-3-PHENYLPROPANOATE.
  • PubChemLite. Ethyl 2-chloro-3-oxo-3-phenylpropanoate (C11H11ClO3).
  • Echemi. 3-(3-Chloro-phenyl)-3-cyano-2-oxo-propionic acid ethyl ester.
  • ChemicalBook. 3-(4-CHLORO-PHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER | 2881-63-2.
  • SimSon Pharma. Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropionate | 22316-45-6.
  • UNC Chemistry Department. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes.
  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate.
  • ResearchGate. An efficient method for synthesis of ??-keto acid ester from terminal alkynes.
  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds.
  • Advanced ChemBlocks. Ethyl 2-chloro-3-oxo-3-phenylpropanoate 97.00% | CAS.
  • PubMed. Measurement of alpha-keto acids in plasma using an amino acid analyzer.
  • BLD Pharm. 41381-97-9|Ethyl 2-chloro-3-oxo-3-phenylpropanoate.
  • BenchChem. physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate.
  • FULIR. Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • CymitQuimica. cas 2881-63-2: 3-(4-chloro-phenyl)-3-oxo-propionic acid ethyl ester.
  • TCI Chemicals. Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • PubChem. 3-chloro-2-oxoPropanoic acid Ethyl ester | C5H7ClO3 | CID 11469164.

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×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.